molecular formula C30H37N3O7S B1610428 ITX-5061 free base CAS No. 848144-15-0

ITX-5061 free base

Cat. No. B1610428
M. Wt: 583.7 g/mol
InChI Key: UUROSJLZNDSXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897599B2

Procedure details

The title compound was prepared by the same method described for compound 13 starting from compound 12 and compound 14. Calculated mass=583. Observed mass=584.
Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=C([NH:17][C:18](=[O:40])[C:19]([C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]([O:31][CH2:32][CH2:33][N:34]3[CH2:39][CH2:38][O:37][CH2:36][CH2:35]3)=[CH:23][CH:22]=2)=[O:20])N(C2C=CC(C)=CC=2)N=1)(C)(C)C.COC(=O)C(C1C2C(=CC=CC=2)C(OCCN2CCOCC2)=CC=1)=O.N[C:67]1[C:68]([O:82][CH3:83])=[C:69]([NH:77][S:78]([CH3:81])(=[O:80])=[O:79])[CH:70]=[C:71]([C:73]([CH3:76])([CH3:75])[CH3:74])[CH:72]=1>>[C:73]([C:71]1[CH:70]=[C:69]([NH:77][S:78]([CH3:81])(=[O:80])=[O:79])[C:68]([O:82][CH3:83])=[C:67]([NH:17][C:18](=[O:40])[C:19]([C:21]2[C:30]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:24]([O:31][CH2:32][CH2:33][N:34]3[CH2:39][CH2:38][O:37][CH2:36][CH2:35]3)=[CH:23][CH:22]=2)=[O:20])[CH:72]=1)([CH3:76])([CH3:74])[CH3:75]

Inputs

Step One
Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)C)NC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O
Step Two
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)NC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O)OC)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.